molecular formula C15H14N2O3 B2526318 N~2~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide CAS No. 921999-45-3

N~2~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide

Cat. No. B2526318
CAS RN: 921999-45-3
M. Wt: 270.288
InChI Key: NOPGXXXEMLJRAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline and furamide groups. The tetrahydroquinoline group is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The furamide group is a type of amide, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline group could potentially undergo reactions such as oxidation or reduction, while the furamide group could participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17-12-6-5-11(9-10(12)4-7-14(17)18)16-15(19)13-3-2-8-20-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPGXXXEMLJRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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